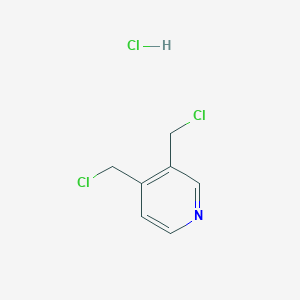

3,4-Bis(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-bis(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXIJRNFBVTLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27221-52-9 | |

| Record name | Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27221-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Bis(chloromethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Bis(chloromethyl)pyridine hydrochloride, a versatile bifunctional reagent crucial in synthetic chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, synthetic routes, reactivity, and safe handling protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Chemical Identity and Structure

This compound is a pyridine derivative featuring two reactive chloromethyl groups at the 3 and 4 positions of the pyridine ring. The hydrochloride salt form enhances its stability and modifies its solubility characteristics compared to the free base.

Key Identifiers:

-

CAS Number: 27221-52-9[1]

-

Molecular Formula: C₇H₈Cl₃N[1]

-

Molecular Weight: 212.50 g/mol [1]

-

IUPAC Name: 3,4-bis(chloromethyl)pyridine;hydrochloride[1]

-

Standard InChI: InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H[1]

-

Standard InChIKey: MOXIJRNFBVTLBE-UHFFFAOYSA-N[1]

-

SMILES: C1=CN=CC(=C1CCl)CCl.Cl[1]

The adjacent positioning of the two chloromethyl groups on the pyridine ring imparts a unique reactivity profile, making it a valuable building block for the synthesis of various heterocyclic compounds and macrocycles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to almost white powder/crystal | Inferred from related compounds[2][3] |

| Melting Point | Data not available; related compounds melt in the range of 73-173 °C | [2][4] |

| Solubility | Soluble in water | Inferred from related compounds[5][6] |

| Stability | Hygroscopic | Inferred from related compounds[5] |

Synthesis of this compound

The multi-step synthesis involves:

-

Oxidation: The starting material, 3,4-lutidine, is oxidized to pyridine-3,4-dicarboxylic acid using a strong oxidizing agent like potassium permanganate.[7][9]

-

Esterification: The resulting dicarboxylic acid is then esterified, typically with methanol under acidic conditions, to yield the corresponding dimethyl ester.

-

Reduction: The dimethyl ester is subsequently reduced to 3,4-bis(hydroxymethyl)pyridine using a reducing agent such as sodium borohydride.[8][9]

-

Chlorination: The final step involves the chlorination of the diol with thionyl chloride to afford the target product, this compound.[7][10]

Sources

- 1. This compound (27221-52-9) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. discofinechem.com [discofinechem.com]

- 4. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 8. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

Synthesis of 3,4-Bis(chloromethyl)pyridine hydrochloride from 3,4-lutidine

An In-depth Technical Guide for the Synthesis of 3,4-Bis(chloromethyl)pyridine Hydrochloride from 3,4-Lutidine

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of this compound, a pivotal building block in pharmaceutical and materials science. The synthesis is achieved through the free-radical chlorination of the corresponding methyl groups of 3,4-lutidine. This document delves into the underlying reaction mechanism, rationale for reagent selection, a step-by-step laboratory procedure, methods for purification and characterization, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and well-understood methodology for preparing this versatile intermediate.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative.[1] The two adjacent chloromethyl groups serve as reactive electrophilic sites, making it an exceptionally valuable precursor for constructing complex molecular architectures, particularly in the synthesis of ligands, macrocycles, and pharmacologically active agents. The hydrochloride salt form enhances the compound's stability and modifies its solubility, facilitating easier handling and storage compared to the free base.[1]

The primary synthetic route from the readily available starting material, 3,4-lutidine, involves the selective chlorination of the two benzylic-like methyl groups. While other multi-step strategies involving oxidation, reduction, and subsequent chlorination exist for similar pyridine derivatives,[2][3][4] direct free-radical halogenation presents a more atom-economical and streamlined approach.[5] This reaction, however, is not without its challenges. The core technical problem lies in controlling the extent of chlorination to favor the desired dichlorinated product while minimizing the formation of mono-chlorinated intermediates and over-chlorinated side products (e.g., trichloromethyl groups).

This guide focuses on a well-controlled free-radical pathway using N-chlorosuccinimide (NCS) as the chlorinating agent and Azobisisobutyronitrile (AIBN) as a thermal radical initiator. This combination offers superior safety and handling characteristics compared to using diatomic chlorine gas and UV irradiation.[5][6]

Mechanistic Insights: The Free-Radical Chain Reaction

The chlorination of the methyl groups on 3,4-lutidine proceeds via a classical free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[6][7]

-

Initiation: The reaction begins with the thermal decomposition of the initiator, AIBN, at elevated temperatures (typically 70-85 °C). This homolytic cleavage generates two cyanopropyl radicals and a molecule of nitrogen gas. The highly reactive cyanopropyl radical then abstracts a chlorine atom from N-chlorosuccinimide (NCS) to generate a chlorine radical (Cl•), which is the key chain-carrying species.

-

Propagation (Two-Step Cycle):

-

Hydrogen Abstraction: The chlorine radical abstracts a hydrogen atom from one of the methyl groups of 3,4-lutidine. This is the rate-determining step and results in the formation of a resonance-stabilized pyridinylmethyl radical and a molecule of hydrogen chloride (HCl).

-

Chlorine Transfer: The pyridinylmethyl radical abstracts a chlorine atom from another molecule of NCS. This step yields the mono-chlorinated product, 3-(chloromethyl)-4-methylpyridine, and regenerates a succinimidyl radical, which can propagate the chain. The mono-chlorinated product can then re-enter this cycle to form the desired 3,4-bis(chloromethyl)pyridine.

-

-

Termination: The reaction ceases when two radical species combine, removing the chain carriers from the cycle. This can occur through various combinations, such as the coupling of two chlorine radicals, a chlorine radical with a pyridinylmethyl radical, or two pyridinylmethyl radicals. These termination steps are relatively rare in a successful reaction but can lead to trace impurities.[6]

The formation of the final hydrochloride salt occurs as the HCl generated during the propagation step protonates the basic nitrogen atom of the pyridine ring.

Diagram of the Proposed Reaction Pathway

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[8][9]

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Key Hazards |

| 3,4-Lutidine | C₇H₉N | 107.15 | 1.0 | 10.72 g | Flammable, Toxic, Irritant[8][9][10] |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 2.2 | 29.38 g | Oxidizer, Corrosive, Irritant[11] |

| AIBN | C₈H₁₂N₄ | 164.21 | 0.05 | 0.82 g | Flammable solid, Self-reactive |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | 250 mL | Toxic, Carcinogen, Ozone-depleting |

Note: Benzene or dichlorobenzene can be used as alternative solvents, but their hazards must be evaluated independently. CCl₄ is used here for illustrative purposes due to its historical use in radical reactions; modern labs should substitute with a safer alternative like chlorobenzene where feasible.

Step-by-Step Synthesis Procedure

Reaction Setup

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution), and a thermometer.

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with 3,4-lutidine (10.72 g, 0.1 mol), N-chlorosuccinimide (29.38 g, 0.22 mol), and carbon tetrachloride (250 mL).

-

Add the radical initiator, AIBN (0.82 g, 0.005 mol), to the suspension.

Reaction Execution 5. Begin vigorous stirring and gently heat the reaction mixture using a heating mantle to a reflux temperature (approx. 77 °C for CCl₄). 6. Maintain the reflux for 4-6 hours. The reaction mixture will become a thick slurry as succinimide byproduct precipitates. 7. Monitor the reaction progress periodically by withdrawing a small aliquot, filtering it, and analyzing the filtrate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12] The disappearance of the starting material and mono-chlorinated intermediate indicates completion.

Work-up and Isolation 8. Once the reaction is complete, cool the flask to room temperature. 9. Filter the reaction mixture through a Büchner funnel to remove the precipitated succinimide. 10. Wash the solid succinimide cake with two small portions of cold carbon tetrachloride (2 x 20 mL) to recover any trapped product. 11. Combine the filtrates. A white precipitate of the product, this compound, may have already started to form. 12. Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator. 13. Cool the concentrated solution in an ice bath for at least 1 hour to maximize the precipitation of the hydrochloride salt. 14. Collect the solid product by vacuum filtration. 15. Wash the collected solid with a small amount of cold diethyl ether to remove any soluble organic impurities. 16. Dry the product under vacuum at room temperature to yield this compound as a white to off-white crystalline solid.

Diagram of the Experimental Workflow

Caption: A flowchart illustrating the key stages of the synthesis.

Product Characterization and Purity Assessment

Verifying the identity and purity of the final product is a critical, self-validating step of the protocol.

| Analysis Technique | Expected Result |

| ¹H NMR (e.g., in D₂O) | Singlet for pyridine C-5 proton (~8.5 ppm), Singlet for pyridine C-2 proton (~8.4 ppm), Singlet for the two equivalent -CH₂Cl groups (~4.8 ppm). |

| ¹³C NMR | Signals corresponding to the pyridine ring carbons and a distinct signal for the chloromethyl carbons (~43-46 ppm). |

| Mass Spec (MS) | The free base (after neutralization) should show a molecular ion peak corresponding to C₇H₇Cl₂N with a characteristic isotopic pattern for two chlorine atoms. |

| Melting Point (MP) | A sharp melting point range consistent with literature values for the hydrochloride salt. |

| HPLC | A high-purity peak for the main component, allowing for quantification of residual impurities.[13] |

Safety and Hazard Management

The synthesis described involves several hazardous materials and requires strict adherence to safety protocols.

-

3,4-Lutidine: Flammable liquid and vapor. It is toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[8][9] Causes serious skin and eye irritation.[8][10] Handle only in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][14]

-

N-Chlorosuccinimide (NCS): A strong oxidizing agent. Contact with combustible material may cause fire. It is harmful if swallowed and causes severe skin burns and eye damage.

-

AIBN: Can decompose exothermically if heated improperly. Store in a cool place away from heat sources.

-

Carbon Tetrachloride: A known carcinogen and toxicant. All handling must be performed in a fume hood to avoid inhalation.

-

General Precautions: The reaction generates HCl gas, which must be scrubbed. Grounding equipment is necessary to prevent static discharge with flammable solvents.[8][10] An emergency shower and eyewash station must be readily accessible.[14]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Inactive initiator; Insufficient reaction time or temperature. | Add a fresh portion of AIBN. Ensure the reaction is at a full reflux. Extend reaction time. |

| Low Yield | Product loss during work-up; Incomplete precipitation. | Ensure efficient washing of the succinimide cake. Use a co-solvent (e.g., hexane) to aid precipitation from the filtrate. |

| Formation of Side Products | Over-chlorination due to excess NCS or prolonged reaction time. | Carefully control the stoichiometry of NCS. Monitor the reaction closely and stop it promptly upon completion. Purification by recrystallization may be necessary. |

For process optimization, a Design of Experiments (DoE) approach could be employed to study the effects of reagent stoichiometry, temperature, and reaction time on the yield and purity of the final product, aiming to maximize the desired outcome while minimizing byproducts.

Conclusion

The free-radical chlorination of 3,4-lutidine using an NCS/AIBN system is an effective method for the synthesis of this compound. By understanding the underlying free-radical mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate. The detailed protocol and analytical guidance provided herein serve as a robust foundation for laboratory synthesis and further process development.

References

-

3,4-LUTIDINE FOR SYNTHESIS MSDS. (2013). Loba Chemie. [Link]

-

Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Organic Syntheses. [Link]

-

A radical approach to C-H chlorination. (2021). Scientific Update. [Link]

-

Free-radical halogenation. Wikipedia. [Link]

- Bay, W. E. (1999). Preparation of chloromethylpyridine hydrochlorides. U.S.

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

Free Radical Mechanism. Aakash Institute. [Link]

-

Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2005). Chemistry – A European Journal. [Link]

-

Free radical substitution chlorination/bromination mechanism of alkanes. Doc Brown's Chemistry. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Supporting Information for an article in J. Am. Chem. Soc.[Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]

- Chlorination process. U.S.

- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. ChemInform. [Link]

-

Optimizing booster chlorination in water distribution networks: a water quality index approach. (2013). Procedia Engineering. [Link]

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Chlorination of Methane: The Radical Chain Mechanism. (2015). Chemistry LibreTexts. [Link]

-

Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. (2018). Organic & Biomolecular Chemistry. [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Optimization of chlorine-based disinfection for the control of disinfection by-products formation and CODMn: A case study. (2020). Science of The Total Environment. [Link]

-

Chlorination Chemistry. Lenntech. [Link]

-

Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (2017). Journal of the American Chemical Society. [Link]

-

Chlorination and subsequent cyclization to 1,3,4-oxadiazoles. (2002). Journal of the Brazilian Chemical Society. [Link]

-

Optimization of Location and Chlorine Dosage of the Booster Chlorination in Water Distribution Network. (2002). Conference: Water Management Challenges in Global Change. [Link]

Sources

- 1. This compound (27221-52-9) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 6. chlorination bromination methane hydrocarbons alkanes free radical substitution reaction mechanism steps reagents reaction conditions organic synthesis [docbrown.info]

- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

3,4-Bis(chloromethyl)pyridine hydrochloride chemical structure and IUPAC name

An In-depth Technical Guide to 3,4-Bis(chloromethyl)pyridine Hydrochloride: A Versatile Building Block for Drug Discovery and Chemical Synthesis

Abstract

This compound is a functionalized pyridine derivative that serves as a highly versatile and reactive building block in modern organic synthesis. Its structure, featuring two adjacent and reactive chloromethyl groups on a pyridine core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications as a bifunctional electrophile in drug development, and essential safety and handling procedures. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity for the creation of novel chemical entities.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in a laboratory or scaled-up setting. The hydrochloride salt form enhances stability and modifies solubility compared to its free base, facilitating easier handling and storage.[1]

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 3,4-bis(chloromethyl)pyridine;hydrochloride .[1] The structure consists of a central pyridine ring substituted at the 3 and 4 positions with chloromethyl (-CH₂Cl) groups. The nitrogen atom of the pyridine ring is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of 3,4-Bis(chloromethyl)pyridinium chloride.

Identification Parameters

For unambiguous identification in databases and regulatory documents, the following identifiers are used.

| Parameter | Value | Reference |

| CAS Number | 27221-52-9 | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.50 g/mol | [1] |

| Canonical SMILES | C1=CN=CC(=C1CCl)CCl.Cl | [1] |

| InChI | InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | [1] |

| InChIKey | MOXIJRNFBVTLBE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical characteristics of the compound are essential for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Reference |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| Stability | Stable under normal conditions; hygroscopic. | [2] |

Synthesis and Mechanistic Insights

The preparation of chloromethylpyridine hydrochlorides is a crucial transformation in pharmaceutical synthesis.[3] While specific protocols for the 3,4-bis isomer are not as prevalent in public literature as for other isomers, a robust and scalable synthesis can be designed based on established chemical principles and safety-conscious process development for analogous compounds.[4]

Rationale for Synthetic Route Selection

The most common and effective method for synthesizing chloromethylpyridines is the chlorination of the corresponding pyridyl carbinol (pyridinemethanol) precursor.[3][5] Thionyl chloride (SOCl₂) is a preferred chlorinating agent for this transformation as it is cost-effective and produces gaseous byproducts (SO₂ and HCl) that can be easily removed.

For a scalable and safe process, the choice of solvent is critical. While thionyl chloride itself can be used as a solvent on a small scale, this is not environmentally sound or safe for large-scale production.[4] Toluene is an excellent choice as an inert solvent that is non-reactive with the reagents.[3] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ. The reaction must be conducted with careful temperature control due to its exothermic nature.[3]

Proposed Synthesis Workflow

The synthesis proceeds via the conversion of the diol precursor, 3,4-pyridinedimethanol, into the target dichloride hydrochloride salt.

Caption: Proposed workflow for the synthesis of 3,4-Bis(chloromethyl)pyridine HCl.

Detailed Experimental Protocol

This protocol is adapted from established methods for preparing similar chloromethylpyridine hydrochlorides.[3][4]

Materials:

-

3,4-Pyridinedimethanol

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge thionyl chloride (2.2 equivalents) and anhydrous toluene.

-

Temperature Control: Begin stirring and cool the thionyl chloride solution to 10-15°C using a circulating chiller.

-

Precursor Addition: In a separate vessel, dissolve 3,4-pyridinedimethanol (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of DMF (e.g., 1% v/v) to this solution.

-

Controlled Reaction: Slowly add the 3,4-pyridinedimethanol solution to the stirred thionyl chloride solution via an addition funnel or pump. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 35°C.[3] This slow, subsurface addition is critical to prevent the formation of impurities and ensure localized mixing.[3]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 2-4 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

-

Product Isolation: Upon completion, the product typically precipitates from the toluene. To assist precipitation, a vacuum can be applied or a slow nitrogen purge can be bubbled through the mixture.[3]

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with fresh, cold toluene to remove any residual starting materials or impurities.

-

Drying: Dry the product under vacuum at a temperature not exceeding 40°C to yield this compound as a solid.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a bifunctional electrophile. The two chloromethyl groups are reactive sites that readily undergo nucleophilic substitution reactions, allowing for the facile introduction of the pyridyl scaffold into a wide range of molecules.[6]

A Scaffold for Novel Molecular Architectures

This compound is an ideal starting material for building libraries of compounds in drug discovery programs.[6] The two electrophilic centers can react with a variety of nucleophiles, such as amines, thiols, and alcohols, to form more complex structures. This versatility makes it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][7]

Caption: Versatility of 3,4-Bis(chloromethyl)pyridine as a synthetic building block.

Potential Therapeutic Applications

Pyridine derivatives are a cornerstone of modern drug development, forming the core of numerous therapeutic agents.[7] The scaffolds derived from this compound can be explored for a multitude of biological activities. For instance, related structures have been investigated as intermediates for polo-like kinase 4 (PLK4) inhibitors and other enzyme targets.[8] The ability to form covalent bonds with nucleophilic sites in proteins and DNA is a mechanism of action for many drugs, making this compound a valuable tool for developing targeted covalent inhibitors.[6]

Safety, Handling, and Storage

Chloromethylpyridine hydrochlorides are classified as hazardous materials and must be handled with appropriate precautions.[9]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[2]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[10]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[10]

First-Aid Measures

-

If Inhaled: Move the victim to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Stability: The compound is stable under recommended storage conditions but is hygroscopic and sensitive to moisture.[2]

Conclusion

This compound is a potent and versatile chemical intermediate with significant value for synthetic and medicinal chemists. Its bifunctional electrophilic nature allows for the construction of diverse and complex molecular scaffolds, paving the way for the discovery of new drug candidates and advanced materials. While its reactivity is its greatest asset, it also necessitates strict adherence to safety and handling protocols. By leveraging the synthetic strategies and safety information detailed in this guide, researchers can effectively and safely utilize this powerful building block to advance their scientific objectives.

References

- Vulcanchem. (n.d.). This compound - 27221-52-9.

-

PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

ACS Publications. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. This compound (27221-52-9) for sale [vulcanchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 6. 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. biosynth.com [biosynth.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectral Data of 3,4-Bis(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for 3,4-Bis(chloromethyl)pyridine hydrochloride (CAS Number: 27221-52-9). Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes information from analogous structures and spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a foundational understanding of the compound's structural characteristics as determined by modern spectroscopic techniques. Detailed, field-proven experimental protocols for acquiring such data are also presented to ensure methodological rigor.

Introduction: The Structural Significance of this compound

This compound is a bifunctional pyridine derivative that holds significant potential as a versatile building block in organic synthesis. The presence of two reactive chloromethyl groups on the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for coordination chemistry. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.

Accurate structural elucidation is paramount for ensuring the purity and identity of this reagent, which directly impacts the outcome of subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth examination of the predicted spectral signatures of this compound, offering insights into the correlation between its molecular structure and its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the chloromethyl groups. The formation of the hydrochloride salt, with the protonation of the pyridine nitrogen, significantly influences the chemical shifts of the ring protons, causing a downfield shift due to the increased electron-withdrawing nature of the pyridinium ring.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.9 - 9.1 | Singlet (or narrow doublet) | 1H |

| H-5 | 8.6 - 8.8 | Doublet | 1H |

| H-6 | 7.9 - 8.1 | Doublet | 1H |

| -CH₂Cl (at C-3) | 4.9 - 5.1 | Singlet | 2H |

| -CH₂Cl (at C-4) | 4.8 - 5.0 | Singlet | 2H |

| N-H | 13.0 - 15.0 | Broad Singlet | 1H |

Causality behind Predictions:

-

Aromatic Protons (H-2, H-5, H-6): The protonation of the nitrogen atom in the pyridine ring leads to a significant deshielding effect, causing the ring protons to resonate at lower fields (higher ppm values) compared to the free base.[1] The relative positions are predicted based on the electronic distribution in the pyridinium ring and data from similar substituted pyridine hydrochlorides.

-

Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl groups are expected to appear as sharp singlets in the region of 4.8-5.1 ppm. This chemical shift is characteristic of methylene protons attached to both an aromatic ring and an electronegative chlorine atom.

-

N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet at a very downfield chemical shift, which is typical for acidic protons in pyridinium salts. Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 140 - 144 |

| C-4 | 138 - 142 |

| C-5 | 128 - 132 |

| C-6 | 125 - 129 |

| -CH₂Cl (at C-3) | 44 - 48 |

| -CH₂Cl (at C-4) | 42 - 46 |

Causality behind Predictions:

-

Aromatic Carbons: The carbons of the pyridinium ring will be deshielded due to the positive charge on the nitrogen. The specific shifts are estimated based on data for pyridine hydrochloride and substituted pyridines.

-

Chloromethyl Carbons: The carbons of the chloromethyl groups are expected in the 42-48 ppm range, which is typical for sp³ hybridized carbons attached to a chlorine atom and an aromatic ring.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Self-Validating System for Protocol Trustworthiness:

-

Internal Standard: Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable alternative for polar solvents) to the sample. This allows for accurate chemical shift referencing.

-

Solvent Purity: Use a high-purity deuterated solvent to minimize interfering signals.

-

Shimming: Proper shimming of the magnetic field is critical to obtain sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.

-

Data Processing: Utilize appropriate window functions (e.g., exponential multiplication) during Fourier transformation to enhance the signal-to-noise ratio without significant line broadening.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the C-H bonds, the C-Cl bonds, and the N-H bond of the pyridinium ion.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (pyridinium) | 2800 - 3200 (broad) | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 2920 - 2980 | Medium |

| C=C and C=N Ring Stretching | 1600 - 1650, 1450 - 1580 | Strong |

| C-H Bending (in-plane and out-of-plane) | 1000 - 1300, 700 - 900 | Medium-Strong |

| C-Cl Stretch | 650 - 800 | Strong |

Causality behind Predictions:

-

N-H Stretch: The broad absorption in the 2800-3200 cm⁻¹ region is a hallmark of the N-H stretching vibration in a pyridinium salt, often overlapping with C-H stretching bands.

-

Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic ring and the chloromethyl groups, respectively.

-

Ring Stretching: The strong bands in the 1450-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

-

C-Cl Stretch: A strong absorption in the fingerprint region (650-800 cm⁻¹) is expected for the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Workflow for KBr pellet preparation and IR analysis.

Self-Validating System for Protocol Trustworthiness:

-

KBr Purity and Dryness: Use high-purity, spectroscopic grade KBr that has been thoroughly dried in an oven to prevent interfering water absorption bands (broad peak around 3400 cm⁻¹ and a sharper one around 1630 cm⁻¹).[2]

-

Sample-to-KBr Ratio: The optimal concentration of the sample in the KBr is typically 0.5-2% by weight to ensure that the absorption bands are within the linear range of the detector.[3]

-

Pellet Transparency: A visually transparent or translucent pellet is indicative of a well-prepared sample with minimal light scattering, leading to a higher quality spectrum.

-

Background Subtraction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) and instrumental artifacts.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would be a suitable method for generating a fragmentation pattern that can aid in structural confirmation.

Predicted Mass Spectrum

The mass spectrum is predicted for the free base, 3,4-Bis(chloromethyl)pyridine, as the hydrochloride salt would dissociate under typical EI conditions. The molecular ion peak (M⁺) would be observed, along with characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3,4-Bis(chloromethyl)pyridine

| m/z | Ion Structure | Predicted Relative Abundance |

| 175/177/179 | [C₇H₇Cl₂N]⁺ (Molecular Ion) | Medium |

| 140/142 | [M - Cl]⁺ | Strong |

| 126/128 | [M - CH₂Cl]⁺ | Medium |

| 104 | [M - 2Cl - H]⁺ | Medium |

| 91 | [C₆H₅N]⁺ (Pyridyl-methyl cation) | Medium |

Causality behind Predictions:

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The ratio of the peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pathways: The most likely fragmentation pathways involve the loss of a chlorine radical ([M - Cl]⁺) or a chloromethyl radical ([M - CH₂Cl]⁺), as these result in relatively stable carbocations. Further fragmentation can lead to the loss of the second chlorine or chloromethyl group. The fragmentation of pyridine derivatives often involves the loss of HCN or related species from the ring.[4]

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for 3,4-Bis(chloromethyl)pyridine.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for the analysis of relatively volatile and thermally stable organic compounds.

Workflow for EI-MS Analysis

Caption: Workflow for Electron Ionization Mass Spectrometry analysis.

Self-Validating System for Protocol Trustworthiness:

-

Standard Ionization Energy: Using the standard electron energy of 70 eV ensures that the resulting fragmentation patterns are reproducible and can be compared to spectral libraries.[5]

-

Mass Calibration: The mass spectrometer should be calibrated with a known standard (e.g., perfluorotributylamine - PFTBA) before analysis to ensure accurate mass assignments.

-

Blank Run: A blank run should be performed to identify any background contaminants in the system.

-

High Resolution MS (HRMS): If available, high-resolution mass spectrometry can be used to determine the exact mass of the molecular ion and fragments, which allows for the unambiguous determination of their elemental composition.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a reliable set of expected NMR, IR, and MS data. The detailed experimental protocols included herein are designed to be self-validating, ensuring that researchers can confidently acquire high-quality data for this and similar compounds. This guide serves as a critical resource for any scientist or professional working with this versatile synthetic building block, enabling its accurate identification and characterization, which is fundamental to its successful application in research and development.

References

- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.

-

SpectraBase. Pyridine hydrochloride. [Link]

-

Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link][2]

-

Shimadzu. KBr Pellet Method. [Link]

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link][3]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link][4]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. kinteksolution.com [kinteksolution.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Bis(chloromethyl)pyridine Hydrochloride

Abstract: 3,4-Bis(chloromethyl)pyridine hydrochloride is a pivotal, reactive intermediate in the synthesis of advanced pharmaceutical and specialty chemical products. Its utility is fundamentally linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse processing and storage conditions. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to detail the essential methodologies for determining the solubility profile and characterizing the stability of this compound. We delve into the causality behind experimental design, present robust, self-validating protocols for solubility and forced degradation studies, and outline the development of a stability-indicating analytical method, empowering researchers to generate reliable and reproducible data critical for process development, formulation, and regulatory compliance.

Physicochemical Characterization

A foundational understanding of this compound begins with its basic physicochemical properties. These parameters are essential for everything from calculating molar concentrations to anticipating its general behavior in different environments.

| Property | Value | Source |

| IUPAC Name | 3,4-bis(chloromethyl)pyridine;hydrochloride | [1] |

| CAS Number | 27221-52-9 | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.50 g/mol | [1] |

| Physical Form | Solid | |

| InChIKey | MOXIJRNFBVTLBE-UHFFFAOYSA-N | [1] |

Solubility Profile: A Method-Driven Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this section provides the authoritative methodology to determine it empirically.

Theoretical Underpinnings of Solubility

Solubility is governed by the principle of "like dissolves like." The polarity of the solvent, the pKa of the solute, temperature, and pH all play crucial roles. As a hydrochloride salt, 3,4-Bis(chloromethyl)pyridine is expected to exhibit significant solubility in polar protic solvents like water and lower alcohols. For context, the related compound 3-(chloromethyl)pyridine hydrochloride is highly soluble in water (≥100 mg/mL)[2]. This suggests a strong starting hypothesis for the bis-substituted compound, though experimental verification is paramount.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask technique. Its trustworthiness lies in its straightforward approach to achieving and measuring a saturated solution.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol, Dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, chemically compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a supernatant aliquot. Immediately filter it using a syringe filter to remove all particulate matter. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, see Section 4) to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Stability Profile and Degradation Pathway Analysis

Understanding the chemical stability of this compound is essential for defining storage conditions, predicting shelf-life, and ensuring the safety and purity of downstream products. Forced degradation, or stress testing, is the cornerstone of this evaluation, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2) [].

Causality: Why Forced Degradation?

Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing []. The primary objectives are:

-

To Identify Degradation Pathways: Understanding how the molecule breaks down helps in identifying and controlling critical process parameters.

-

To Generate Degradants: This provides the necessary material to elucidate the structure of potential impurities.

-

To Develop a Stability-Indicating Method: The core purpose is to challenge an analytical method's ability to separate the parent compound from all its degradation products, thereby proving its specificity [].

The structure of this compound, with its two reactive benzylic chloride-like functional groups, suggests a high susceptibility to nucleophilic substitution, particularly hydrolysis. The pyridine ring itself can also be a site for oxidative degradation.

Protocol for a Comprehensive Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is stable, typically Acetonitrile or a Water/Acetonitrile mixture, at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 0.1 M HCl.

-

Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

-

Cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.1 M NaOH.

-

Keep the solution at room temperature or slightly elevated temperature, monitoring for degradation at early time points (e.g., 30 mins, 1, 4 hours), as base-catalyzed hydrolysis of chloromethyl groups is often rapid.

-

Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation (Solid & Solution):

-

Solid: Place the solid compound in a controlled-temperature oven (e.g., 105°C) for a set time. Dissolve a known weight of the stressed solid for analysis.

-

Solution: Heat the stock solution at a high temperature (e.g., 80°C) for a set time.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

Analyze the samples alongside a control sample protected from light.

-

-

Control Samples: For each condition, a control sample (compound in solvent without the stressor) should be run in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed reference standard, using a developing stability-indicating HPLC method (see Section 4). The goal is to achieve 5-20% degradation of the active ingredient, as this provides sufficient levels of degradants for detection without being overly complex [].

Visualization: Forced Degradation Experimental Design

Caption: Overview of the Forced Degradation Study Design.

Stability-Indicating Method Development (RP-HPLC)

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance over time. For compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its high precision, resolving power, and compatibility with UV detection [].

Protocol for RP-HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating this compound from all potential process impurities and degradation products generated during stress testing.

Methodology:

-

Column & Mobile Phase Screening:

-

Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: An aqueous buffer. A phosphate or acetate buffer at a pH between 2.5 and 4.0 is a good starting point for a pyridine compound.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Wavelength Selection: Using a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λmax) for the parent compound from its UV spectrum. This will provide the highest sensitivity.

-

Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% Mobile Phase B over 20 minutes) on a solution of the unstressed compound and a mixture of the stressed samples. This provides a snapshot of all the components and their approximate retention times.

-

Gradient Optimization:

-

Adjust the gradient slope and duration to achieve adequate resolution (Rs > 1.5) between the main peak and all impurity/degradant peaks.

-

The goal is to elute all peaks within a reasonable run time without co-elution.

-

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peak is co-eluting.

-

Method Validation (ICH Q2(R1)): Once an optimized method is established, it must be validated. Key parameters include:

-

Specificity: Demonstrated by the successful separation of the parent peak from all degradants in the forced degradation samples.

-

Linearity: A minimum of five concentrations are used to demonstrate a linear relationship between peak area and concentration.

-

Accuracy & Precision: Assessed by analyzing samples of known concentration at different levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

-

Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, flow rate, column temperature).

-

Visualization: HPLC Method Development Logic

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a reactive intermediate whose successful application hinges on a thorough understanding of its solubility and stability. This guide has provided the essential theoretical background and, more importantly, the detailed, field-proven methodologies required to characterize these properties. The high reactivity of the chloromethyl groups suggests a significant susceptibility to hydrolysis, necessitating careful control of moisture and pH during handling and storage. The development of a robust, specific, and validated stability-indicating HPLC method is not merely a recommendation but a requirement for any research or development program utilizing this compound. By following the protocols outlined herein, scientists can generate the critical data needed to ensure process control, product quality, and ultimately, project success.

References

-

3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 . PubChem. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3,4-Bis(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Subject

3,4-Bis(chloromethyl)pyridine hydrochloride is a highly reactive bifunctional intermediate, valuable in organic synthesis for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and materials. Its utility stems from the two electrophilic chloromethyl groups on the pyridine core, which allow for facile nucleophilic substitution reactions. However, this high reactivity is intrinsically linked to significant health and safety hazards. This guide provides a robust framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical risk assessment and the hierarchy of controls. It is intended not as a mere list of rules, but as a technical resource to inform the development of laboratory-specific Standard Operating Procedures (SOPs).

Section 1: Compound Identification and Key Physicochemical Properties

A foundational understanding of a chemical's properties is paramount for its safe handling. The hydrochloride salt form generally imparts greater stability and water solubility compared to the free base, but also introduces corrosive characteristics.

| Property | Value | Source |

| CAS Number | 27221-52-9 | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.50 g/mol | [1] |

| IUPAC Name | 3,4-bis(chloromethyl)pyridine;hydrochloride | [1] |

| Appearance | Solid, may appear as a yellow or tan powder. | [2] |

| Solubility | Water soluble. | [2][3] |

| Stability | Stable under recommended storage conditions. Hygroscopic; absorbs moisture from the air. | [3][4] |

| Decomposition | When heated to decomposition, emits toxic and corrosive fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. | [2][3] |

Section 2: In-Depth Hazard Analysis and Toxicological Profile

While specific toxicological data for this compound is limited, a comprehensive hazard profile can be constructed by examining data from structurally analogous compounds, such as 3-(chloromethyl)pyridine hydrochloride and other pyridine derivatives. This approach, known as "read-across" in toxicology, is a scientifically valid method for assessing the risk of data-poor chemicals.

Primary Health Hazards:

-

Corrosivity and Irritation: The compound is a severe irritant and is expected to be corrosive.[5][6] Direct contact will cause serious damage to the skin, eyes, and mucous membranes.[2][3] Symptoms of exposure include a burning sensation, redness, and pain. Ocular exposure can lead to irreversible eye damage.

-

Acute Toxicity: It is considered harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Inhalation of dust can cause severe irritation and potential damage to the upper respiratory tract, leading to symptoms like coughing, wheezing, laryngitis, and shortness of breath.[2][3]

-

Carcinogenicity: This is a critical consideration. The closely related compound, 3-(chloromethyl)pyridine hydrochloride , was evaluated in a National Toxicology Program (NTP) bioassay. The study concluded there was clear evidence of carcinogenic activity in male rats and in mice of both sexes, producing cancerous tumors in the stomach where the compound was directly administered.[7] Given the structural similarity, this compound must be handled as a suspected human carcinogen .

-

Reactivity Hazards: The compound is incompatible with strong oxidizing agents and strong bases, which can lead to vigorous or violent reactions.[2][3] As a hydrochloride salt, it may be corrosive to certain metals.[5][8]

Section 3: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management prioritizes systematic risk reduction. Personal Protective Equipment (PPE) is the final line of defense, not the first. The following hierarchy must be applied when planning any work with this compound.

Caption: Risk Management Workflow for Hazardous Chemicals.

Section 4: Mandatory Engineering Controls and Laboratory Setup

Given the compound's high hazard profile, robust engineering controls are non-negotiable.

-

Primary Containment: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). For highly sensitive operations or larger quantities, a glovebox provides superior containment.

-

Ventilation: The laboratory must have adequate general ventilation (e.g., 6-12 air changes per hour) to prevent the accumulation of fugitive emissions.

-

Emergency Equipment: An ANSI-compliant emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[9][10] This equipment must be tested weekly.

Section 5: Personal Protective Equipment (PPE) Protocol

PPE selection must be based on a thorough risk assessment of the planned procedure.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage/Transport (Closed Container) | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not required |

| Weighing/Transfer of Solid | Chemical splash goggles and a full-face shield | Double-gloving: Nitrile inner, thicker nitrile or butyl rubber outer | Chemical-resistant lab coat, disposable sleeves | Required if not in a containment device (e.g., ventilated balance enclosure). A NIOSH-approved N95 respirator is the minimum. |

| Solution Preparation & Reaction | Chemical splash goggles and a full-face shield | Double-gloving: Nitrile inner, thicker nitrile or butyl rubber outer | Chemical-resistant lab coat. Consider a chemical-resistant apron. | Not required if performed entirely within a certified fume hood. |

Causality Behind PPE Choices:

-

Double-Gloving: The inner glove remains uncontaminated, protecting the user during the removal of the outer, potentially contaminated glove.[11] This is critical for preventing inadvertent skin exposure.

-

Face Shield over Goggles: Goggles provide a seal against splashes, while the face shield protects the entire face from corrosive materials.[11]

-

Respiratory Protection: Fine powders can easily become airborne during weighing. A respirator prevents the inhalation of this potentially carcinogenic and highly irritating dust.[9]

Section 6: Standard Operating Procedures (SOPs) for Core Tasks

These protocols provide a template that must be adapted for specific experimental contexts.

Protocol 1: Weighing and Aliquoting the Solid Compound

-

Preparation: Designate a specific area within the fume hood for weighing. Cover the work surface with disposable absorbent lining.

-

Tare: Place a clean weighing vessel on the analytical balance inside the fume hood (or a ventilated balance enclosure) and tare the mass.

-

Transfer: Using a clean, dedicated spatula, carefully transfer the approximate amount of this compound from the stock bottle to the tared vessel. Perform this action slowly and close to the balance pan to minimize dust generation.

-

Seal and Clean: Immediately and tightly cap the stock bottle. Gently tap the spatula on the weigh vessel to dislodge any adhering powder before removing it. Place the spatula in a designated beaker for decontamination.

-

Record and Finalize: Record the precise mass. The weighed compound is now ready for the next step.

Protocol 2: Preparation of a Solution

-

Solvent Preparation: In the fume hood, measure the required volume of solvent into the reaction vessel, which should be equipped with a magnetic stir bar.

-

Slow Addition: Carefully add the pre-weighed solid this compound to the solvent in portions. Do not dump the entire amount at once, as this can cause splashing.

-

Rinsing: Use a small amount of the solvent to rinse the weighing vessel, transferring the rinse into the reaction vessel to ensure a complete and quantitative transfer.

-

Mixing: Begin stirring to facilitate dissolution. Do not heat the mixture unless the specific reaction protocol calls for it, and ensure any heating is done with appropriate temperature control and containment.

Section 7: Storage, Stability, and Incompatibilities

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, dark, and well-ventilated area.[5][12] The storage location should be a designated, locked cabinet for corrosive and toxic substances.

-

Container: The primary container must be kept tightly sealed to prevent exposure to moisture, as the compound is hygroscopic.[4] Use only the original container or a compatible, corrosion-resistant alternative.[12][13]

-

Segregation: Store this compound away from incompatible materials, particularly:

Section 8: Emergency Response and First Aid

Rapid and correct response to an incident is critical. Post these procedures prominently in the laboratory.

| Incident | Emergency Procedure |

| Small Spill (<1 g) | Containment: Alert personnel in the immediate area. Ensure fume hood is operational. Action: Gently cover the spill with a dry absorbent material like sand or vermiculite (do not use combustible materials).[2] Dampen the material slightly with water to prevent dust.[2] Carefully scoop the mixture into a labeled, sealable hazardous waste container. Decontamination: Wipe the spill area with a soap and water solution, followed by clean water. Collect all cleaning materials as hazardous waste. |

| Large Spill (>1 g) | Evacuate: Immediately evacuate the laboratory, closing the doors behind you. Alert others in the vicinity. Notify: Activate the fire alarm if necessary. Call your institution's emergency response team or 911.[9] Provide the compound name and location of the spill. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. |

| Skin Contact | Immediately move to the safety shower.[5] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing and footwear.[9][12] Seek immediate medical attention. |

| Eye Contact | Immediately proceed to an eyewash station.[9] Hold eyelids open and flush with a gentle stream of water for at least 15-20 minutes.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention, preferably from an ophthalmologist. |

| Inhalation | Move the affected person to fresh air immediately.[12] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [2][12] Rinse the mouth thoroughly with water. If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance.[2] Seek immediate medical attention. |

| Fire | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][14] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) due to the emission of highly toxic and corrosive decomposition products.[14] |

Section 9: Decontamination and Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

-

Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[9][15]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

-

Disposal: Disposal must be handled by the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

-

Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

3-(Chloromethyl)pyridine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. The American Journal of Health-System Pharmacy. [Link]

-

Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity (CASRN 6959-48-4). National Toxicology Program. [Link]

-

General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

-

2,6-Bis(Chloromethyl)Pyridine Hydrochloride. PharmaCompass. [Link]

Sources

- 1. This compound (27221-52-9) for sale [vulcanchem.com]

- 2. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Abstract for TR-95 [ntp.niehs.nih.gov]

- 8. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. fishersci.com [fishersci.com]

- 11. pppmag.com [pppmag.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. 3-(Chloromethyl)pyridine Hydrochloride, 25G | Labscoop [labscoop.com]

- 14. echemi.com [echemi.com]

- 15. uprm.edu [uprm.edu]

An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on a Pyridine Ring

Abstract: Chloromethylpyridine derivatives are foundational building blocks in modern synthetic chemistry, prized for the versatile reactivity of the chloromethyl group appended to an electron-deficient pyridine core.[1] This guide provides a comprehensive technical overview of the principles governing the reactivity of the three structural isomers: 2-, 3-, and 4-chloromethylpyridine. We will dissect the fundamental electronic effects that dictate their behavior, explore key synthetic transformations with detailed, field-proven protocols, and analyze potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these intermediates in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Chloromethylpyridines in Synthesis

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, integral to the structure of numerous APIs and functional materials.[2] The introduction of a chloromethyl (-CH₂Cl) group onto this ring creates a potent electrophilic center, transforming the parent picoline into a highly versatile synthetic intermediate.[1] These compounds serve as key precursors for introducing the pyridylmethyl moiety into a wide array of molecular architectures, a common strategy in the development of pharmaceuticals such as proton pump inhibitors and various other bioactive molecules.[1] The free base form of chloromethylpyridines can be highly reactive and prone to self-reaction or polymerization; thus, they are most commonly prepared, stored, and handled as their hydrochloride salts, which enhances stability.[3][4]

Fundamental Principles of Reactivity

2.1 The Electrophilic Nature of the Chloromethyl Group

The reactivity of the chloromethyl group is primarily dictated by the polarized carbon-chlorine bond. Chlorine's high electronegativity withdraws electron density from the adjacent methylene carbon, rendering it electron-deficient and highly susceptible to attack by nucleophiles.[1] This inherent electrophilicity makes the chloromethyl group an excellent substrate for nucleophilic substitution reactions.

2.2 Electronic Influence of the Pyridine Ring

The pyridine ring itself is an electron-withdrawing heterocycle due to the greater electronegativity of the nitrogen atom compared to carbon.[5][6] This property has a profound impact on the reactivity of the attached chloromethyl group.

-